Yunnanxane

Descripción general

Descripción

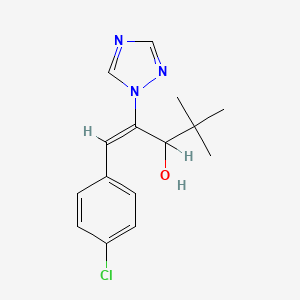

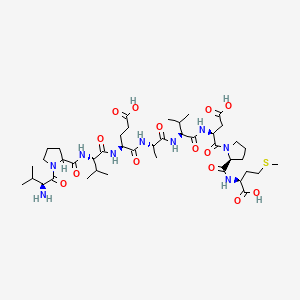

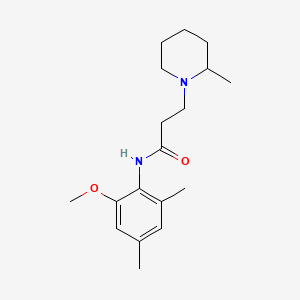

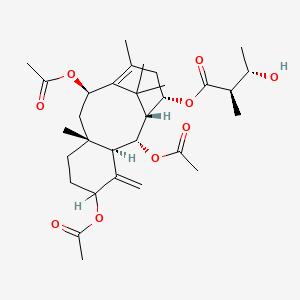

Yunnanxane is a bioactive taxane diterpenoid . It was first isolated from Taxus wallichiana and later from cell cultures of Taxus cuspidata and Taxus chinensis . Four homologous esters of yunnanxane have also been isolated from Taxus . Yunnanxane is reported to have anticancer activity in vitro .

Synthesis Analysis

Yunnanxane has been found in cell cultures of Taxus chinensis var. mairei . The content of Yunnanxane increased from 0.2–1.6 mg/gDW in young culture to 0.6–10.1 mg/gDW in old culture .Molecular Structure Analysis

Yunnanxane has a molecular formula of C31H46O9 . Its exact mass is 562.31 and its molecular weight is 562.700 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

Yunnanxane has a molecular weight of 562.7 g/mol . Its XLogP3-AA is 3.4, indicating its partition coefficient between octanol and water . It has 10 rotatable bonds .Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Applications

- Yunnan Baiyao (YNBY), a traditional Chinese medicine, has demonstrated significant pharmacological activities, including hemostasis, blood circulation activation, wound healing, anti-inflammation, analgesia, antibiosis, and infection prevention. Clinical trials have confirmed its safety in numerous patients, with only a few experiencing adverse drug reactions like abdominal pain, diarrhea, and allergies. It is commonly used for treating bleeding, pain, swelling, digestive tract ulcers, postoperative wounds, arthritis, mouth ulcers, and ulcerative colitis (Yao et al., 2021).

Mechanisms in Attenuating Toxicity

- Studies utilizing network pharmacology and metabolomics techniques have explored YNBY's role in attenuating the toxicity of Caowu (Aconiti Kusnezoffii Radix), a component of YNBY. These studies identified potential toxicity biomarkers and related metabolic pathways, contributing to the understanding of YNBY's detoxification mechanisms (Ren et al., 2019).

Effects on Rheumatoid Arthritis

- Yunnan Baiyao has been shown to ameliorate rheumatoid arthritis in rat models. It does so by shifting the balance of T-helper 17 (Th17) and T-regulatory (Treg) cells, regulating cytokine balance, and inhibiting osteoclast activation. This suggests potential application in the clinical treatment of rheumatoid arthritis (Ren et al., 2022).

Application in Surgery

- The administration of Yunnan Baiyao capsules before surgery, particularly in bimaxillary orthognathic surgery, has been found to significantly reduce intraoperative blood loss, demonstrating its efficacy and safety as a hemostatic agent (Tang et al., 2009).

Impact on Stem Cell Differentiation

- Yunnan Baiyao conditioned medium has been shown to promote the odonto/osteogenic differentiation of stem cells from apical papilla (SCAPs) through the NF-κB signaling pathway. This suggests potential applications in bone regeneration and wound healing (Pang et al., 2019).

Effects on Blood Coagulation

- In studies on dogs, Yunnan Baiyao was found to have an impact on hemostasis, as measured by various coagulation tests, though the effects were not significant in all parameters. This suggests potential applications in veterinary medicine for managing bleeding disorders (Lee et al., 2017).

Anti-Virulence Activity

- An aqueous extract of Yunnan Baiyao has demonstrated anti-virulence activity against Pseudomonas aeruginosa, a pathogenic model, by interfering with its quorum-sensing signaling circuit. This points to potential applications in preventing infections, particularly in wound care (Zhao et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

[(1R,2R,3R,8R,10R,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O9/c1-15-13-23(40-29(36)16(2)18(4)32)27-28(39-21(7)35)26-17(3)22(37-19(5)33)11-12-31(26,10)14-24(38-20(6)34)25(15)30(27,8)9/h16,18,22-24,26-28,32H,3,11-14H2,1-2,4-10H3/t16-,18+,22?,23+,24-,26-,27-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPIEMVVEJGMCY-HROBNECESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@]3(CCC(C(=C)[C@@H]3[C@H]([C@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930563 | |

| Record name | Yunnanxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate | |

CAS RN |

139713-81-8 | |

| Record name | Yunnanxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139713818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yunnanxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B1683453.png)